molecular formula C9H14N4 B576027 2-(Piperazin-1-ylmethyl)pyrimidine CAS No. 172981-86-1

2-(Piperazin-1-ylmethyl)pyrimidine

Cat. No.: B576027
CAS No.: 172981-86-1
M. Wt: 178.239
InChI Key: XGNSNCQPISTGQW-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety via a methylene bridge. This structural motif is prevalent in medicinal chemistry due to its versatility in interacting with biological targets such as enzymes, receptors, and kinases. The piperazine group enhances solubility and bioavailability, while the pyrimidine core provides a rigid scaffold for molecular recognition. Derivatives of this compound are explored for applications in oncology, neurology, and metabolic diseases .

Properties

CAS No.

172981-86-1

Molecular Formula

C9H14N4

Molecular Weight

178.239

IUPAC Name

2-(piperazin-1-ylmethyl)pyrimidine

InChI

InChI=1S/C9H14N4/c1-2-11-9(12-3-1)8-13-6-4-10-5-7-13/h1-3,10H,4-8H2

InChI Key

XGNSNCQPISTGQW-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=NC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Features

The common structural theme among analogs is the pyrimidine-piperazine linkage, but substituents on either ring modulate activity and physicochemical properties. Key examples include:

Compound Name Substituents on Piperazine/Pyrimidine Key Structural Differences
2-[4-[(2-Phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]-pyrimidine Phenylimidazole on piperazine Bulky aromatic group enhances receptor binding
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Benzodioxol on piperazine Electron-rich substituent improves lipophilicity
CDK4/6 Inhibitors (e.g., compound in ) Fused benzoimidazole-pyridine-pyrimidine system Extended planar structure for kinase binding
SRT1720 Imidazothiazole-quinoxaline scaffold Non-pyrimidine core with piperazine-methyl group

Crystallographic Insights

  • 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine : X-ray studies reveal a chair conformation of the piperazine ring and coplanar benzodioxol-pyrimidine arrangement, favoring π-π stacking interactions .
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : The pyrimidine ring adopts a planar geometry, with the piperidine substituent influencing crystal packing .

Receptor and Enzyme Interactions

  • Dopamine D4 Receptor Ligands : The phenylimidazole derivative () exhibits high affinity for DRD4, attributed to steric complementarity between the phenyl group and the receptor’s hydrophobic pocket .
  • CDK4/6 Inhibition : Compounds like 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine () inhibit CDK4/6 via hydrogen bonding with the kinase hinge region, with IC₅₀ values <10 nM .
  • SIRT1 Activation: SRT1720 (), despite lacking a pyrimidine core, shares the piperazine-methyl group and activates SIRT1 at nanomolar concentrations, enhancing mitochondrial metabolism .

Selectivity Challenges

  • Off-Target Effects : The benzodioxol derivative () shows cross-reactivity with serotonin receptors due to its electron-donating substituents .
  • Kinase Selectivity : CDK4/6 inhibitors () maintain >100-fold selectivity over CDK2/9, achieved through tailored substituents on the pyrimidine ring .

ADME Profiles

  • Lipophilicity : The benzodioxol derivative (logP ≈ 2.5) demonstrates improved blood-brain barrier penetration compared to polar analogs (e.g., logP <1 for unsubstituted piperazine-pyrimidine) .
  • Metabolic Stability : Piperazine N-methylation (as in SRT1720) reduces CYP450-mediated degradation, increasing half-life .

Preparation Methods

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Nucleophilic Sub.8895HighLow cost, minimal purification
Boc Protection9399.5IndustrialHigh purity, suppressed byproducts
Multi-Step8599ModerateCost-effective, pharma-compliant
Thiol-Displacement7598LowModular for derivatives

Q & A

Q. Example Table: Common Reagents and Conditions

Reaction StepReagents/CatalystsSolventTemperatureYield Range
Piperazine Alkylation2-Chloropyrimidine, K₂CO₃DMF80–100°C60–85%
CyclizationPOCl₃, NH₄OAcTolueneReflux70–90%
Cross-CouplingPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O90°C50–75%

Basic: How is structural characterization performed for these compounds?

Answer:

  • Single-Crystal X-ray Diffraction : Resolves 3D conformation and bond angles (e.g., benzodioxole-piperazine-pyrimidine derivatives) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine CH₂ peaks at δ 2.5–3.5 ppm) .
    • Mass Spectrometry : High-resolution MS for molecular weight validation .
  • Elemental Analysis : Confirms purity and stoichiometry .

Advanced: What methodologies are used to evaluate inhibitory activity against kinases like PI3K?

Answer:

  • Enzyme Inhibition Assays :
    • In vitro Kinase Assays : Measure IC₅₀ values using recombinant PI3Kα and ATP-competitive substrates (e.g., ADP-Glo™ Kit) .
    • Cellular Proliferation Assays : Assess efficacy in cancer cell lines (e.g., MCF-7) via MTT or CellTiter-Glo® .
  • Selectivity Profiling : Screen against related kinases (e.g., mTOR, Akt) to confirm target specificity .

Key Finding : Thieno[3,2-d]pyrimidine derivatives (e.g., GDC-0941) show IC₅₀ < 10 nM against PI3Kα and >100-fold selectivity over lipid kinases .

Advanced: How do structural modifications influence pharmacokinetic properties?

Answer:
Critical modifications include:

  • Lipophilicity Adjustment : Introducing polar groups (e.g., sulfonamides) to reduce logP and improve solubility .
  • Metabolic Stability : Fluorination of aryl rings or piperazine N-methylation to block cytochrome P450 oxidation .
  • Bioavailability : Substituents like 4-methylpiperazine enhance oral absorption (e.g., 60–80% F in rodent models) .

Q. Example Table: ADME Parameters

ModificationlogPSolubility (µM)Plasma Protein BindingHalf-life (h)
4-Methylpiperazine2.112085%4.5
Chlorophenyl Subst.3.82592%8.2

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

  • Purity Validation : Use HPLC (>95% purity) to rule out batch variability .
  • Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration, incubation time) .
  • Structural Confirmation : Re-examine stereochemistry (e.g., chiral centers in piperazine derivatives) via X-ray .

Case Study : Discrepancies in PI3Kα inhibition resolved by identifying residual DMSO in assay buffers, which artificially inflated IC₅₀ values .

Advanced: What computational methods are used to study target interactions?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes in PI3Kα’s ATP-binding pocket .
  • QSAR Modeling : Correlate substituent electronegativity or steric bulk with IC₅₀ values .
  • MD Simulations : GROMACS to assess binding stability over 100-ns trajectories .

Example : Acetylcholinesterase inhibitors with 4-phenylpiperazine show hydrogen bonding to Trp86 and π-π stacking with Phe338 .

Basic: What safety precautions are recommended when handling these compounds?

Answer:

  • PPE : Gloves, lab coats, and eye protection .
  • Ventilation : Use fume hoods for volatile reagents (e.g., POCl₃) .
  • Spill Management : Absorb with sand/silica gel; avoid water to prevent exothermic reactions .
  • Disposal : Collect in sealed containers for incineration (high nitrogen content risks NOx emissions) .

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